An In-depth Technical Guide to (R)-2-Methoxypropanoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-2-Methoxypropanoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (R)-2-Methoxypropanoic Acid, a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, field-proven synthetic and analytical methodologies, and insights into its strategic application.
Introduction: The Strategic Importance of (R)-2-Methoxypropanoic Acid
(R)-2-Methoxypropanoic acid, a chiral carboxylic acid, holds significant value as a versatile intermediate. Its structure, featuring a stereocenter at the C2 position adjacent to both a carboxylic acid and a methoxy group, makes it a desirable synthon for introducing chirality and specific functionalization into complex target molecules. The stereochemical purity of this reagent is paramount, as it directly dictates the enantiomeric integrity and, consequently, the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Its utility is exemplified in the synthesis of complex chiral molecules where precise control of stereochemistry is a critical design element.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of (R)-2-Methoxypropanoic Acid is fundamental for its effective use and quality control.
Core Chemical Properties
The key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-methoxypropanoic acid | [2] |
| Synonyms | (R)-(+)-2-Methoxypropionic Acid | [3][4] |
| CAS Number | 23943-96-6 | [2][5] |
| Molecular Formula | C₄H₈O₃ | [2][3] |
| Molecular Weight | 104.10 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 105-108 °C at 25 Torr | |
| Density | ~1.09 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is crucial for structure confirmation and purity assessment. The following data represents typical spectral characteristics.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~3.9 ppm (q, 1H): Quartet corresponding to the methine proton (CH) at the chiral center (C2), split by the adjacent methyl group.
-
δ ~3.4 ppm (s, 3H): Singlet from the methoxy group (OCH₃) protons.
-
δ ~1.4 ppm (d, 3H): Doublet from the methyl group (CH₃) protons at C3, split by the C2 methine proton.
-
δ ~11-12 ppm (s, 1H, broad): Broad singlet characteristic of the acidic carboxylic acid proton (COOH).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~175 ppm: Carbonyl carbon of the carboxylic acid (C1).
-
δ ~78 ppm: Methine carbon at the chiral center (C2).
-
δ ~57 ppm: Methoxy group carbon (OCH₃).
-
δ ~18 ppm: Methyl carbon (C3).
IR (Infrared) Spectroscopy
-
~2500-3300 cm⁻¹ (broad): Characteristic broad O-H stretching vibration of the hydrogen-bonded carboxylic acid.[6]
-
~2950-2990 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1715 cm⁻¹ (strong): Strong, sharp C=O stretching vibration of the carbonyl group in the carboxylic acid.[6]
-
~1100-1200 cm⁻¹: C-O stretching vibration, associated with the ether linkage and the carboxylic acid.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 104.05.
-
Key Fragments: Fragmentation patterns would typically show loss of the methoxy group (·OCH₃, m/z = 31) or the carboxylic acid group (·COOH, m/z = 45).
Synthesis of (R)-2-Methoxypropanoic Acid
The enantioselective synthesis of this compound is critical to its utility. A common and efficient strategy involves the methylation of a readily available chiral precursor, (R)-Lactic acid. This approach preserves the stereochemistry of the starting material.
Synthetic Pathway Overview
The most direct synthesis is achieved via the Williamson ether synthesis, where the hydroxyl group of an (R)-lactic acid derivative is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.
Caption: Synthetic workflow for (R)-2-Methoxypropanoic Acid.
Detailed Experimental Protocol
This protocol describes the methylation of Methyl (R)-lactate followed by saponification. The initial esterification of lactic acid is a standard procedure and protects the carboxylic acid from reacting with the base.
Step 1: Methylation of Methyl (R)-(-)-lactate
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the lactate).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium alkoxide. The low temperature controls the exothermic reaction and prevents side reactions.
-
Substrate Addition: Slowly add Methyl (R)-(-)-lactate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below 5 °C. Stir the resulting slurry for 30 minutes at 0 °C.
-
Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise. Causality: Methyl iodide is a potent electrophile for the Sₙ2 reaction. An excess ensures complete conversion of the alkoxide.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl (R)-2-methoxypropanoate.
Step 2: Saponification to the Final Acid
-
Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2.0 equivalents). Causality: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.
-
Reaction: Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1M hydrochloric acid (HCl).
-
Final Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield (R)-2-Methoxypropanoic Acid. The product can be further purified by distillation if necessary.
Reactivity and Applications in Synthesis
The reactivity of (R)-2-Methoxypropanoic Acid is dominated by its carboxylic acid functionality and the stereogenic center.
-
As a Chiral Building Block: The primary application is its use as a chiral synthon. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled with other molecules. The defined (R)-stereochemistry is then carried through into the final product. The methoxy group is generally stable under many reaction conditions, acting as a small, non-coordinating protecting group for the C2 hydroxyl.
-
Influence of the Methoxy Group: The electron-withdrawing nature of the oxygen atom in the methoxy group slightly increases the acidity of the alpha-proton compared to a simple alkyl group, though it is not acidic enough for easy enolization under standard conditions.[7] More importantly, its steric bulk, though small, can influence the facial selectivity of reactions at adjacent centers. The ether linkage prevents the molecule from acting as a chelating agent in the same way an α-hydroxy acid might.[8]
Analytical Methods for Enantiomeric Purity Determination
Verifying the enantiomeric excess (e.e.) is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.
Chiral HPLC Workflow
The analysis involves separating the (R)- and (S)-enantiomers on a column that has a chiral selector immobilized on the stationary phase.
Caption: General workflow for chiral HPLC analysis.
Protocol: Direct Chiral HPLC Method
This protocol provides a robust starting point for the determination of enantiomeric purity. Optimization may be required depending on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based Chiral Stationary Phase (CSP) column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm). These columns are widely effective for separating chiral acids.
-
Mobile Phase: A mixture of Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting condition is 90:10:0.1 (Hexane:IPA:TFA). Causality: Hexane is the weak, non-polar solvent, while IPA acts as the polar modifier, influencing retention time and resolution. TFA is a strong acid additive used to suppress the ionization of the carboxylic acid, ensuring sharp, well-defined peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a standard of racemic 2-methoxypropanoic acid and a sample of the (R)-enantiomer at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to calculate the resolution factor.
-
Inject the (R)-enantiomer sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Safety and Handling
(R)-2-Methoxypropanoic Acid is classified as a corrosive substance that can cause serious eye damage.[2] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
(R)-2-Methoxypropanoic Acid is a foundational chiral building block whose value is derived from its stereochemical integrity and versatile functionality. A deep understanding of its properties, synthetic routes, and analytical validation methods, as outlined in this guide, is essential for its successful application in the rigorous environment of pharmaceutical research and development. The methodologies described herein provide a reliable framework for the synthesis, control, and implementation of this important chemical entity.
References
- Payne, W. R. (1956). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Journal of the Tennessee Academy of Science.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Methoxypropionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid. Retrieved from [Link]
-
Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Iwasaki, T., Horikawa, H., Matsumoto, K., & Miyoshi, M. (1979). Electrochemical Synthesis and Reactivity of α-Alkoxy α-Amino Acid Derivatives. Bulletin of the Chemical Society of Japan, 52(8), 2283-2286. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds. Retrieved from [Link]
-
Mitsunuma, H., & Kanai, M. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(16), 4158-4161. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724294, (R)-(-)-alpha-methoxyphenylacetic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-Methoxypropanoic acid | CymitQuimica [cymitquimica.com]
- 4. (R)-(+)-2-METHOXYPROPIONIC ACID | 23943-96-6 [chemicalbook.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DSpace [kb.osu.edu]
